molecular formula C17H11BrN6S B13360962 3-[6-(3-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(3-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13360962
M. Wt: 411.3 g/mol
InChI Key: OLPMUQHNYZGYAE-UHFFFAOYSA-N
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Description

3-[6-(3-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound is characterized by the presence of a bromophenyl group, a triazolo-thiadiazole moiety, and an imidazo-pyridine ring system, which collectively contribute to its diverse chemical properties and biological activities.

Properties

Molecular Formula

C17H11BrN6S

Molecular Weight

411.3 g/mol

IUPAC Name

6-(3-bromophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11BrN6S/c1-10-14(23-8-3-2-7-13(23)19-10)15-20-21-17-24(15)22-16(25-17)11-5-4-6-12(18)9-11/h2-9H,1H3

InChI Key

OLPMUQHNYZGYAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-[6-(3-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves multi-step synthetic routes that include cyclization, condensation, and substitution reactions. . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry.

Chemical Reactions Analysis

3-[6-(3-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

    Cyclization: The compound can participate in cyclization reactions to form additional ring systems, enhancing its structural complexity

Scientific Research Applications

3-[6-(3-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[6-(3-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The precise molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

3-[6-(3-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical reactivity and biological activity compared to other related compounds.

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